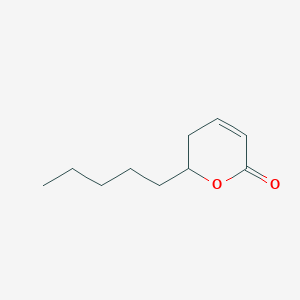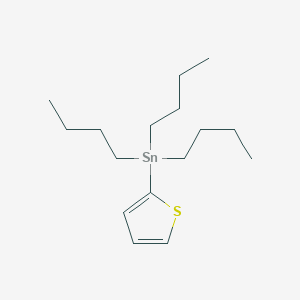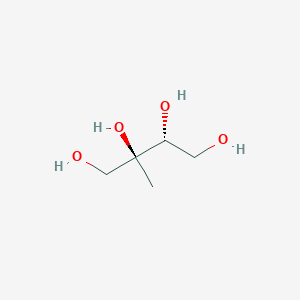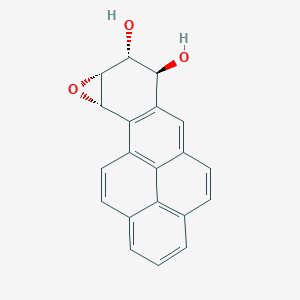
(-)-anti-BPDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: is a highly reactive metabolite of benzo[a]pyrene, a polycyclic aromatic hydrocarbon. This compound is known for its potent mutagenic and carcinogenic properties, making it a significant subject of study in environmental and health sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide typically involves the enzymatic oxidation of benzo[a]pyrene. This process is mediated by cytochrome P450 enzymes, which convert benzo[a]pyrene to benzo[a]pyrene-7,8-dihydrodiol. Subsequent epoxidation by epoxide hydrolase yields (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Industrial Production Methods: Industrial production of this compound is not common due to its highly toxic nature. laboratory-scale synthesis follows the aforementioned enzymatic pathways under controlled conditions to ensure safety and precision.
Análisis De Reacciones Químicas
Types of Reactions: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide primarily undergoes nucleophilic substitution reactions due to the presence of the epoxide group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as water, alcohols, and amines can react with the epoxide group under mild acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate can further oxidize the compound.
Reduction: Reducing agents such as sodium borohydride can reduce the epoxide group to a diol.
Major Products Formed:
Nucleophilic Substitution: The major products are dihydrodiol derivatives.
Oxidation: Oxidized products include quinones and other oxygenated derivatives.
Reduction: Reduced products are primarily diols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is used as a model compound to study the mechanisms of epoxide formation and reactivity.
Biology: In biological research, this compound is studied for its interactions with DNA, leading to the formation of DNA adducts. These studies help understand the mutagenic and carcinogenic processes at the molecular level.
Medicine: In medical research, (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is used to investigate the mechanisms of cancer development and to develop potential therapeutic interventions.
Industry: While not widely used in industry due to its toxicity, the compound is important in environmental monitoring and assessment of pollution levels.
Mecanismo De Acción
Molecular Targets and Pathways: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide exerts its effects by forming covalent bonds with DNA, leading to the formation of DNA adducts. These adducts can cause mutations during DNA replication, ultimately leading to carcinogenesis. The compound primarily targets guanine bases in DNA, forming stable adducts that disrupt normal cellular processes.
Comparación Con Compuestos Similares
Benzo[a]pyrene-7,8-dihydrodiol: A precursor in the metabolic pathway leading to (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide.
Benzo[a]pyrene-4,5-epoxide: Another epoxide derivative of benzo[a]pyrene with similar reactivity but different biological effects.
Dibenzo[a,l]pyrene-11,12-dihydrodiol-13,14-epoxide: A structurally related compound with similar mutagenic properties.
Uniqueness: (-)-anti-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide is unique due to its specific formation pathway and its potent ability to form stable DNA adducts, making it a critical compound in the study of chemical carcinogenesis.
Propiedades
Número CAS |
58917-91-2 |
|---|---|
Fórmula molecular |
C20H14O3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
(3R,5S,6R,7S)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol |
InChI |
InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19+,20-/m0/s1 |
Clave InChI |
DQEPMTIXHXSFOR-NMLBUPMWSA-N |
SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
SMILES isomérico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4[C@@H]6[C@@H](O6)[C@@H]([C@H]5O)O)C=C2 |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2 |
| 63323-30-8 | |
Sinónimos |
[7R-(7α,8β,8aβ,9aβ)]-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol; (7R,8S,9R,10S)-(-)-syn-Benzo[a]pyrene-7,8-diol 9,10-Epoxide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


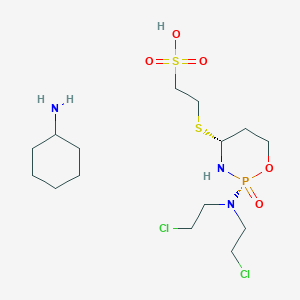
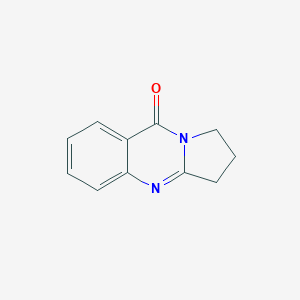
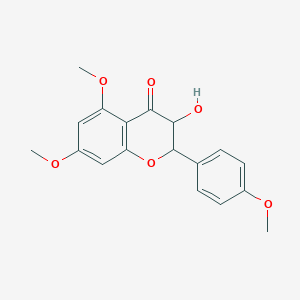
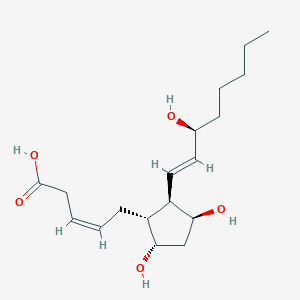
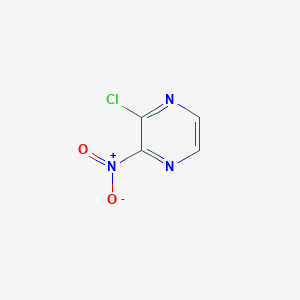
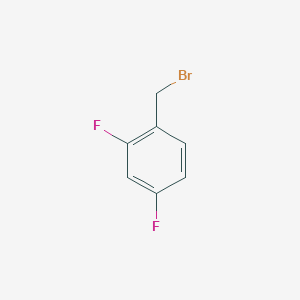
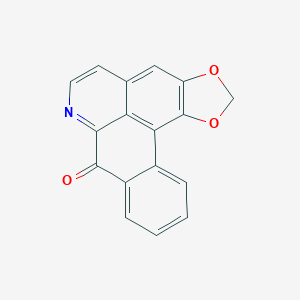
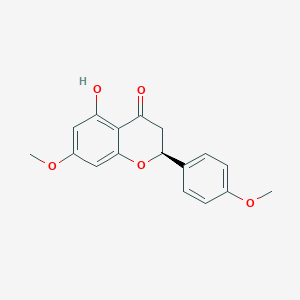
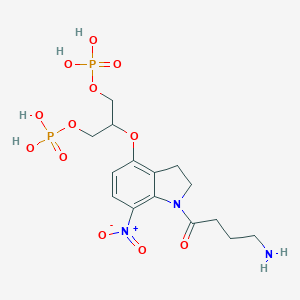
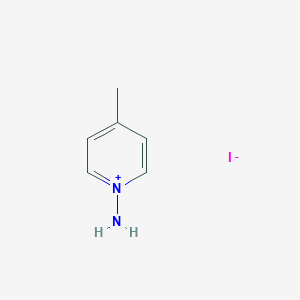
![4,5,6,7-Tetrahydro-[1,2,3]oxadiazolo[3,4-a]pyridin-8-ium-3-olate](/img/structure/B31514.png)
